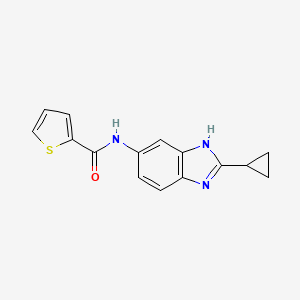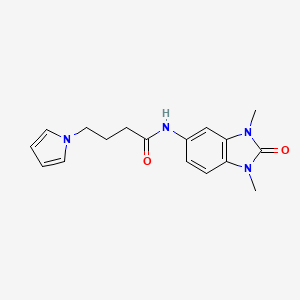
N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide is a small organic molecule with the following chemical formula:
C17H16N8
. It belongs to the class of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . This compound has potential applications in various fields due to its unique structure and properties.Preparation Methods
Industrial Production Methods:: As of now, there are no established industrial-scale methods for producing this compound. Research efforts are ongoing to optimize its synthesis for large-scale applications.
Chemical Reactions Analysis
Reactivity:: N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide may undergo various chemical reactions, including:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the benzimidazole or thiophene rings can be replaced.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products:: The major products formed during these reactions would involve modifications to the benzimidazole or thiophene moieties. Further research is needed to identify specific products.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties for drug development.
Biological Studies: It may serve as a probe to investigate cellular processes.
Materials Science: Its unique structure could be useful in designing functional materials.
Mechanism of Action
The compound’s mechanism of action remains elusive. it may interact with molecular targets, such as serine/threonine-protein kinase/endoribonuclease IRE1, affecting cellular pathways .
Comparison with Similar Compounds
While specific similar compounds are not mentioned, further research could compare N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide with related benzimidazole derivatives to highlight its distinct features.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18) |
InChI Key |
DMJOJLRBUJWFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984230.png)
![3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B10984236.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10984239.png)
![3-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10984252.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B10984253.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B10984261.png)
![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)
![methyl 5-(2-methylpropyl)-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984275.png)
![N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10984277.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984282.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)

